molecular formula C22H14ClNOS B14171881 2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone CAS No. 3712-36-5

2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone

Cat. No.: B14171881
CAS No.: 3712-36-5
M. Wt: 375.9 g/mol
InChI Key: HBHPGJFKSZCDRJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone is a chemical compound that belongs to the phenothiazine class of compounds. Phenothiazines are known for their diverse biological activities and have been widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a chloro group and a dibenzo[a,h]phenothiazine moiety.

Preparation Methods

The synthesis of 2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone typically involves the alkylation of phenothiazine derivatives. One common method includes the reaction of phenothiazine with 2-chloroacetyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .

Chemical Reactions Analysis

2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various phenothiazine derivatives.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antitumor, and antioxidant properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also inhibits the activity of certain enzymes, leading to the accumulation of reactive oxygen species and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone can be compared with other phenothiazine derivatives, such as:

Properties

CAS No.

3712-36-5

Molecular Formula

C22H14ClNOS

Molecular Weight

375.9 g/mol

IUPAC Name

2-chloro-1-(2-thia-13-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaen-13-yl)ethanone

InChI

InChI=1S/C22H14ClNOS/c23-13-20(25)24-18-11-9-15-6-2-4-8-17(15)22(18)26-19-12-10-14-5-1-3-7-16(14)21(19)24/h1-12H,13H2

InChI Key

HBHPGJFKSZCDRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N(C4=C(S3)C5=CC=CC=C5C=C4)C(=O)CCl

Origin of Product

United States

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